molecular formula C22H18ClN3O B2705558 7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol CAS No. 315234-91-4

7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol

Cat. No.: B2705558
CAS No.: 315234-91-4
M. Wt: 375.86
InChI Key: HHGMSICOFPELRA-UHFFFAOYSA-N
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Description

Evolution of 8-Hydroxyquinoline Research

8-Hydroxyquinoline (8-HQ), first synthesized in 1880 by Hugo Weidel and Albert Cobenzl through the decarboxylation of oxycinchoninic acid, marked a pivotal discovery in heterocyclic chemistry. Early structural mischaracterizations by Otto Fischer and Karl Bedall were corrected by Zdenko Hans Skraup, who identified its benzene-ring hydroxy group and established its quinoline backbone. By the 1920s, researchers recognized 8-HQ’s unique chelation properties, enabling its use in metal ion detection and organic light-emitting diodes (OLEDs) via aluminum complexes.

The compound’s zwitterionic behavior in photoexcited states further expanded its applications in photochemistry. Over time, substitutions at positions 2, 5, and 7 of the quinoline ring were systematically explored to modulate its electronic and steric properties, laying the groundwork for derivatives like 7-{(4-chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol.

Development of Aminomethylated Quinoline Derivatives

Aminomethylation via the Mannich reaction emerged as a cornerstone for functionalizing 8-HQ. This three-component reaction, involving formaldehyde, amines, and 8-HQ’s active hydrogen, enabled the introduction of diverse substituents at position 7. For example:

Derivative Amine Component Key Modification Year
7-(Piperidin-1-ylmethyl)-8-HQ Piperidine Enhanced lipophilicity 1897
7-(Diethylaminomethyl)-8-HQ Diethylamine Improved metal chelation 1948
Target compound 4-Methylpyridin-2-amine Aromatic/heterocyclic hybrid 2020s

The target compound integrates a 4-chlorophenyl group and a 4-methylpyridin-2-amine moiety, reflecting modern strategies to combine aromatic and heterocyclic motifs for enhanced bioactivity.

Historical Significance in Medicinal Chemistry

8-HQ derivatives gained prominence in the early 20th century with clioquinol (5-chloro-7-iodo-8-HQ), used to treat neuropathies and infections. The discovery of 8-HQ’s ability to chelate iron and inhibit ribonucleotide reductase (RNR) catalyzed its anticancer applications. Modifications like sulfoxine (5-sulfonic acid-8-HQ) highlighted the impact of substituents on cell permeability and target selectivity.

Aminomethylated derivatives, including the target compound, represent a paradigm shift toward leveraging P-glycoprotein (P-gp)-mediated collateral sensitivity to overcome multidrug resistance (MDR) in cancers. These advances underscore 8-HQ’s versatility as a pharmacophore.

Current Research Landscape

Recent studies focus on structure-activity relationship (SAR) optimization:

  • Aromatic Hybridization : Introducing pyridine rings (e.g., 4-methylpyridin-2-amine) enhances π-π stacking with biological targets.
  • Mannich Base Diversity : Over 120 derivatives have been screened for MDR-selective toxicity, with the target compound showing promise in in vitro models.
  • Synthetic Innovations : Pictet–Spengler condensations and solvent-free Mannich reactions now enable efficient large-scale synthesis.

Ongoing work explores the compound’s dual role as a metalloenzyme inhibitor and redox modulator, positioning it at the forefront of anticancer and antimicrobial drug development.

Properties

IUPAC Name

7-[(4-chlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-14-10-12-24-19(13-14)26-20(16-4-7-17(23)8-5-16)18-9-6-15-3-2-11-25-21(15)22(18)27/h2-13,20,27H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGMSICOFPELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol is a complex organic compound that belongs to the family of quinoline derivatives. Its unique structure, characterized by a chlorinated phenyl group and a pyridine moiety, suggests potential biological activities that merit detailed investigation. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant studies.

Synthesis

The synthesis of this compound typically involves a Mannich reaction, where 8-hydroxyquinoline is reacted with an aromatic amine and an aldehyde. The process can be summarized as follows:

  • Reactants :
    • 8-Hydroxyquinoline
    • 4-Chlorobenzaldehyde
    • 4-Methylpyridin-2-amine
  • Reaction Conditions :
    • Solvent: Ethanol
    • Temperature: Reflux for several hours
  • Yield : Varies based on reaction conditions but can reach up to 68% in optimized conditions.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells .
  • Cytoprotective Effects : Studies have demonstrated that it can protect against cell death induced by oxidative stress, with IC50 values indicating its potency in cellular models .
  • Neuroprotective Properties : Similar compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease, where they may function as multitarget-directed ligands (MTDLs) that modulate multiple pathways involved in disease progression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in ROS levels
CytoprotectiveIC50 = 0.11 µM against oxidative stress
NeuroprotectiveInduction of neuroprotective genes

Detailed Findings

  • Cytotoxicity Studies : In vitro assays have shown that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .
  • Gene Expression Modulation : Quantitative real-time PCR studies revealed that treatment with this compound upregulates genes associated with stress response and neuroprotection, such as HMOX-1 and VEGF .
  • Comparative Analysis : When compared with structurally similar compounds, this quinoline derivative demonstrated superior biological activity, likely due to its specific electronic properties imparted by the halogenated aromatic structure.

Scientific Research Applications

Antimicrobial Properties
Research indicates that quinoline derivatives, including 7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol, exhibit significant antimicrobial activity. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA synthesis or function, positioning these compounds as potential candidates for developing new antibiotics .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have reported that quinoline derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, the compound's ability to inhibit cell proliferation and induce cell cycle arrest has been demonstrated in several cancer cell lines, including breast and lung cancer cells .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Condensation Reactions : The initial step often involves the condensation of 4-chlorobenzaldehyde with a suitable amine derivative to form an intermediate.
  • Cyclization : Subsequent cyclization reactions are employed to form the quinoline core structure.
  • Functionalization : Finally, functional groups are introduced to enhance biological activity and solubility.

These synthetic routes have been optimized for yield and purity, making the compound accessible for further biological evaluations .

Therapeutic Potential

Drug Development
Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are particularly interested in its potential as an antibacterial agent and as a treatment for various cancers.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A recent study demonstrated that derivatives of quinoline exhibited potent activity against multidrug-resistant bacteria, suggesting that modifications to the structure could yield even more effective antibiotics.
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis, indicating its potential as a chemotherapeutic agent.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicated favorable absorption and distribution profiles in animal models, supporting further development into clinical trials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinolin-8-ol derivatives are highly substituent-dependent. Table 1 compares the target compound with key analogs:

Compound Substituents Molecular Formula Melting Point (°C) Yield (%) Key References
7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol 4-Chlorophenyl, 4-methylpyridin-2-ylamino $ \text{C}{23}\text{H}{19}\text{ClN}_3\text{O} $ N/A N/A Inferred
Adaptaqin (7-{(4-Chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol) 4-Chlorophenyl, 3-hydroxypyridin-2-ylamino $ \text{C}{22}\text{H}{17}\text{ClN}3\text{O}2 $ N/A N/A
7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 27) 4-Trifluoromethylphenyl, 4-methylpyridin-2-ylamino $ \text{C}{23}\text{H}{18}\text{F}3\text{N}3\text{O} $ 151–153 15
7-((Phenylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (Compound 2) Phenylamino, 4-trifluoromethylphenyl $ \text{C}{23}\text{H}{17}\text{F}3\text{N}2\text{O} $ 83–85 29
5-((p-Tolylamino)methyl)quinolin-8-ol (HIV-1 Integrase Inhibitor) p-Tolylaminomethyl at C5 $ \text{C}{17}\text{H}{16}\text{N}_2\text{O} $ N/A N/A

Key Observations :

  • Lipophilicity : The 4-trifluoromethyl group (Compound 27) increases hydrophobicity compared to 4-chlorophenyl.
  • Synthetic Accessibility : Yields vary widely (15–90%), influenced by steric and electronic effects of substituents (e.g., bis(trifluoromethyl) groups in Compound 29 achieve 43% yield) .
  • Thermal Stability : Melting points correlate with molecular symmetry; bulkier groups (e.g., bis(trifluoromethyl) in Compound 29) reduce melting points .
Enzyme Inhibition
  • Adaptaqin : Inhibits prolyl hydroxylase, demonstrating neuroprotective effects in oxidative stress models at low micromolar concentrations .
  • Compound 27 : Exhibits cytoprotective activity, though specific IC$_{50}$ values are unreported .
  • HIV-1 Integrase Inhibitors: Derivatives like 5-((p-tolylamino)methyl)quinolin-8-ol show antiviral activity (EC$_{50}$ = 1–5 µM) but face cytotoxicity challenges .
Antimicrobial Activity
  • Pyranoquinoline Derivatives (): Display broad-spectrum antibacterial activity, outperforming penicillin G against Gram-positive strains.
  • Quinoline-Mannich Adducts (): Compounds 5a–5c show 35–85% inhibition of bacterial growth, dependent on substituent electronegativity .

Q & A

Q. What are the optimal synthetic routes for 7-{(4-Chlorophenyl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via the Mannich reaction , involving 8-hydroxyquinoline, 4-chlorobenzaldehyde, and 4-methylpyridin-2-amine. Key parameters include:

  • Reagent Ratios : Stoichiometric excess of aldehydes (1.2–1.5 eq) to drive the reaction .
  • Solvent Systems : Ethanol or DMF under reflux (12–24 h) for optimal solubility and reactivity .
  • Catalysts : Triethylamine or pyridine to enhance nucleophilicity of the amine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (EtOH/H₂O) yields 50–85% purity .

Q. Table 1: Yield Optimization Strategies

ConditionYield Improvement StrategyReference
Steric hindrance at C-7Use bulkier amine derivatives
Incomplete Mannich adductExtended reflux (24 h)
Low crystallinityGradient recrystallization

Q. How is structural characterization performed using advanced spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assignments focus on the quinolin-8-ol proton (δ 8.5–9.0 ppm) and methylpyridine signals (δ 2.5–3.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves coupling between the chlorophenyl and pyridinyl groups .
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated: 405.12, observed: 405.10) .
  • X-ray Crystallography : SHELX refinement (SHELXL-2018) resolves stereochemistry and hydrogen bonding. Use twin-detection parameters (Flack x < 0.1) to confirm enantiopurity .

Advanced Research Questions

Q. How do structural modifications at the C-7 position influence biological activity, and what SAR trends are observed?

Methodological Answer: Substituents at C-7 modulate antibacterial and enzyme-inhibitory properties:

  • Piperazine/piperidine groups : Enhance Gram-negative activity (e.g., E. coli MIC: 8 µg/mL vs. penicillin G: 32 µg/mL) via membrane penetration .
  • Bulky aryl groups : Reduce solubility but improve β-hematin inhibition (IC₅₀: 12 µM) .

Q. Table 2: Structure-Activity Relationships (SAR)

C-7 SubstituentBiological ActivityReference
4-Methylpyridin-2-ylProlyl hydroxylase inhibition
Benzodioxol-piperazineBroad-spectrum antibacterial
MorpholinomethylFerroptosis induction (p53-independent)

Q. What contradictory findings exist regarding antimicrobial efficacy, and how can these be resolved?

Methodological Answer: Discrepancies in antibacterial data arise from:

  • Strain Variability : S. aureus susceptibility varies by substituent hydrophobicity (logP > 3.5 enhances activity) .
  • Assay Conditions : Broth microdilution vs. agar diffusion yields conflicting MIC values. Standardize using CLSI guidelines .
  • Synergistic Effects : Combine with β-lactams to address resistance (FICI: 0.5) .

Q. What mechanistic insights explain its activity in inducing ferroptosis/apoptosis?

Methodological Answer:

  • Ferroptosis Induction : Linked to MDM2-MDM4 inhibition , triggering iron-dependent lipid peroxidation (ROS ↑ 2.5-fold) and FTH1 degradation .
  • Apoptosis Pathways : Caspase-3/7 activation (2.8-fold vs. control) via mitochondrial depolarization (JC-1 assay) .
  • Autophagy Modulation : LC3-II/LC3-I ratio increases (1.5-fold) in pancreatic cancer cells .

Q. How can computational methods predict binding modes with target enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to prolyl hydroxylase (PDB: 3HQR). Prioritize poses with ΔG < −8 kcal/mol .
  • MD Simulations (GROMACS) : Validate stability (RMSD < 2 Å over 100 ns) of the chlorophenyl-pyridine pharmacophore .
  • QSAR Modeling : Use Hammett constants (σ = +0.23 for 4-Cl) to predict electron-withdrawing effects on activity .

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